Tris(2-benzimidazolylmethyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal ion coordination:

Tris(2-benzimidazolylmethyl)amine exhibits the ability to chelate various metal ions due to the presence of nitrogen atoms in its structure. This property makes it a potential candidate for developing selective metal ion sensors and separation materials. Studies have shown its effectiveness in binding metal ions like copper, nickel, and cobalt.

Biomedical applications:

Due to its benzimidazole moieties, tris(2-benzimidazolylmethyl)amine has been explored for its potential in various biomedical applications. Research suggests its ability to:

- Inhibit enzymes: Studies have shown that this compound can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease and other neurodegenerative disorders. []

- Act as an anti-cancer agent: Preliminary research indicates that tris(2-benzimidazolylmethyl)amine might possess anti-cancer properties, potentially through its interaction with DNA. However, further investigation is needed to understand its mechanisms and efficacy.

Material science applications:

The unique structure of tris(2-benzimidazolylmethyl)amine makes it a potential candidate for developing new materials with interesting properties. Studies have explored its use in:

- Polymers: Incorporation of this molecule into polymers can lead to materials with enhanced thermal stability and flame retardancy.

- Organic light-emitting diodes (OLEDs): Research suggests that tris(2-benzimidazolylmethyl)amine can be used as a hole transport material in OLEDs, potentially improving their efficiency and performance.

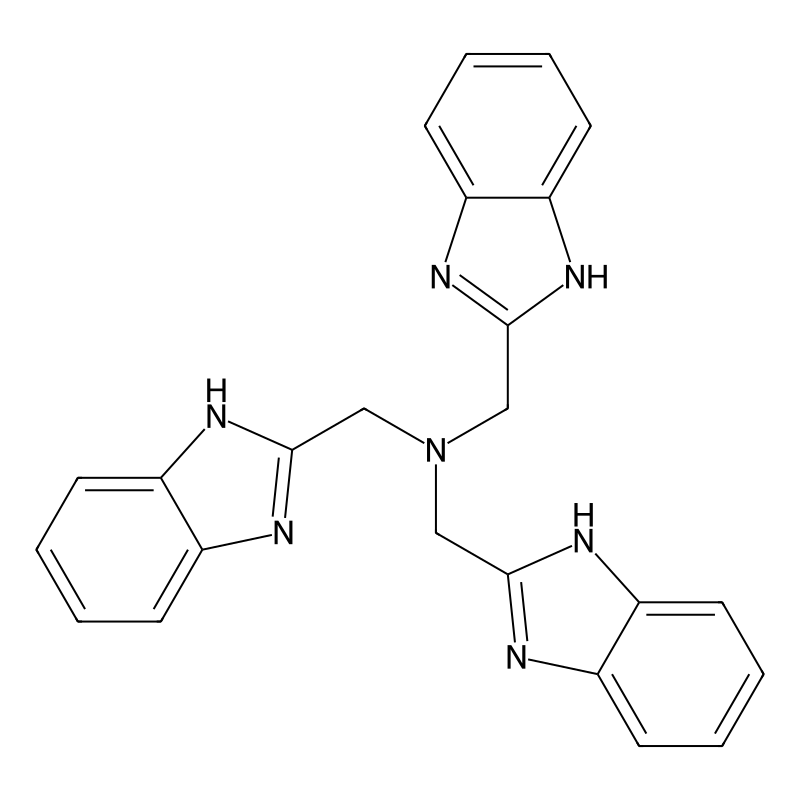

Tris(2-benzimidazolylmethyl)amine is a tripodal ligand characterized by its three benzimidazole moieties connected to a central amine group. Its chemical formula is , and it features a unique structural arrangement that allows it to coordinate with various metal ions effectively. The presence of multiple nitrogen atoms in the benzimidazole rings enhances its chelating ability, making it a valuable compound in coordination chemistry and materials science.

NTB's primary mechanism of action lies in its ability to complex with metal ions. These complexes can exhibit various properties depending on the specific metal involved. For instance, some NTB-metal complexes have been studied for their potential role in:

Mercury Ion Removal

NTB can be incorporated into metal-organic frameworks (MOFs) to capture mercury ions (Hg^2+) from water. The benzimidazole groups likely play a role in attracting and binding the mercury ions through electrostatic interactions.

Carbon Dioxide Conversion

NTB-zinc complexes have been investigated as carbonic anhydrase mimics, enzymes that convert carbon dioxide (CO2) to bicarbonate (HCO3^-) []. The mechanism involves the coordination of CO2 to the metal center within the NTB complex, facilitating its conversion.

Future Research Directions

NTB's potential applications in various fields are still being explored. Some promising areas of research include:

Development of new MOFs

Combining NTB with different metals to create MOFs with enhanced properties for applications like gas storage, separation, and catalysis.

Enzyme Mimicry

Further investigation of NTB-metal complexes for mimicking the activity of various enzymes, potentially leading to new biocatalysis applications.

Metal Ion Sequestration

Exploring the use of NTB for selective removal of other toxic metal ions from water or wastewater.

The biological activity of tris(2-benzimidazolylmethyl)amine has garnered attention due to its potential applications in biochemistry. It has been explored as a model compound for carbonic anhydrase, an enzyme crucial for regulating pH and carbon dioxide transport in biological systems . Additionally, studies indicate that its metal complexes may exhibit antibacterial properties, making it a candidate for further research in medicinal chemistry.

Tris(2-benzimidazolylmethyl)amine can be synthesized through several methods:

- Condensation Reaction: The most common method involves the condensation of 2-benzimidazolecarboxaldehyde with a suitable amine under acidic conditions.

- Metal-Directed Synthesis: This method utilizes metal ions to facilitate the formation of the ligand structure, allowing for more controlled synthesis .

- Post-Synthetic Modification: Existing metal complexes can be modified to incorporate tris(2-benzimidazolylmethyl)amine, enhancing their properties for specific applications .

Tris(2-benzimidazolylmethyl)amine finds applications across various fields:

- Coordination Chemistry: It is widely used as a ligand in synthesizing metal complexes for catalysis and materials science.

- Sensors: Its ability to chelate metal ions makes it useful in developing sensors for detecting heavy metals in environmental samples .

- Biochemical Models: The compound serves as a model for studying enzyme mechanisms and interactions due to its structural similarities with biological ligands.

Interaction studies involving tris(2-benzimidazolylmethyl)amine focus on its chelation properties with various metal ions. Research has demonstrated that this ligand can effectively bind soft acids like mercury(II) and cadmium(II) ions through both electrostatic interactions and chelation mechanisms . These studies are essential for understanding the environmental implications of heavy metal pollution and developing remediation strategies.

Several compounds share structural or functional similarities with tris(2-benzimidazolylmethyl)amine. Here are some notable examples:

| Compound Name | Structure/Properties | Uniqueness |

|---|---|---|

| N,N′-bis(2-benzimidazolylmethyl)amine | Contains two benzimidazole groups | Less complex than tris(2-benzimidazolylmethyl)amine |

| N,N,N′-tris(benzimidazolylmethyl)amine | Similar tripodal structure but lacks tertiary amine | Lacks the central amine functionality |

| 1,3-Bis(benzimidazol-2-yl)urea | Urea derivative with benzimidazole moieties | Different functional groups affecting reactivity |

Tris(2-benzimidazolylmethyl)amine is unique due to its tripodal structure that allows for enhanced coordination properties and versatile applications across chemistry and biology. Its ability to form stable complexes with various metals distinguishes it from similar compounds that may have fewer coordination sites or different functional groups.

Tris(2-benzimidazolylmethyl)amine (NTB) is synthesized through a high-temperature condensation reaction between nitrilotriacetic acid (NTA) and o-phenylenediamine. This method, first reported by Thompson et al., involves heating equimolar quantities of NTA (1.91 g, 10 mmol) and o-phenylenediamine (3.24 g, 30 mmol) at 190–200°C under inert conditions for 1–2 hours. The reaction proceeds via cyclodehydration, forming three benzimidazole rings linked to a central tertiary amine. Post-synthesis purification involves refluxing the crude product in methanol with activated charcoal, followed by recrystallization to yield NTB as a white crystalline solid (typical yield: 54–66%). Key advantages of this route include scalability and minimal byproduct formation, though stoichiometric control is critical to prevent incomplete cyclization.

Solvothermal Synthesis Optimization in Ethylene Glycol Media

Recent advancements employ ethylene glycol as a reaction medium to enhance NTB synthesis efficiency. A modified protocol involves heating NTA (2.48 g, 13 mmol) and o-phenylenediamine (4.22 g, 39 mmol) in ethylene glycol at 200°C for 12 hours under reflux. This method achieves a 93% yield due to ethylene glycol’s high boiling point and polarity, which facilitate proton transfer during cyclization. The reaction progress is visually indicated by color changes: initial brown → purple → peach precipitate. Comparative studies show this method reduces reaction time by 40% compared to solvent-free approaches while maintaining crystallinity (PXRD-confirmed).

Crystal Engineering Strategies for NTB-Based Coordination Polymers

NTB’s tripodal structure enables the construction of diverse coordination polymers through metal-ligand interactions. Key strategies include:

For example, MIL-101-NTB, a chromium-based metal-organic framework, incorporates NTB via incipient wetness impregnation, achieving a Hg²⁺ adsorption capacity of 111.03 mg/g. The ligand’s benzimidazole arms act as chelating sites, while the central amine stabilizes metal coordination geometries.

Spectroscopic Characterization (FT-IR, NMR, UV-Vis)

FT-IR: NTB exhibits characteristic bands at 3391 cm⁻¹ (N–H stretch), 1624 cm⁻¹ (C=N benzimidazole), and 1437 cm⁻¹ (C–N tertiary amine). Metal coordination shifts benzimidazole C=N stretches by 15–30 cm⁻¹, confirming ligand participation.

NMR: ¹H NMR (DMSO-d₆) signals at δ 12.45 ppm (imidazole NH), 7.57 ppm (aromatic H), and 4.15 ppm (CH₂ bridges). ¹³C NMR shows resonances at 149.2 ppm (C=N) and 45.3 ppm (CH₂).

UV-Vis: NTB absorbs at λₘₐₓ = 280 nm (π→π* transitions in benzimidazole). Coordination with transition metals (e.g., Co²⁺) introduces d-d transitions at 450–600 nm.

Single-Crystal X-ray Diffraction Analysis of NTB Ligand Conformations

X-ray studies reveal NTB adopts a tripodal conformation with C₃ symmetry in metal-free form (space group P1̄). The central N atom lies 0.72 Å above the plane formed by three benzimidazole N atoms, creating a cavity ideal for metal binding. In coordination polymers (e.g., [Mn(NTB)Cl]Cl), Mn²⁺ occupies a trigonal bipyramidal site, with NTB’s tertiary N as the apical ligand and three benzimidazole N atoms in the equatorial plane (Mn–N bond lengths: 2.11–2.23 Å). Hydrogen bonding between NTB’s NH and solvent molecules (e.g., methanol O–H···N: 2.89 Å) stabilizes crystal packing.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant